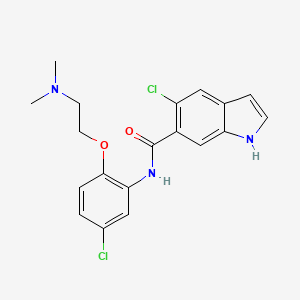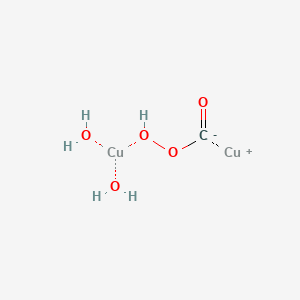
Copper;copper(1+);hydroperoxymethanone;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;copper(1+);hydroperoxymethanone;dihydrate is a complex compound that involves copper in a unique oxidation state, combined with hydroperoxymethanone and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;copper(1+);hydroperoxymethanone;dihydrate typically involves the reaction of copper salts with hydroperoxymethanone under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired compound. The reaction is usually followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;copper(1+);hydroperoxymethanone;dihydrate undergoes various chemical reactions, including:
Oxidation: The copper in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form copper(0) or other lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, hydrazine, and other reducing agents.
Substitution Reagents: Various ligands such as amines, phosphines, and thiols.
Major Products Formed
Oxidation Products: Copper(II) complexes.
Reduction Products: Copper(0) nanoparticles or other reduced copper species.
Substitution Products: New copper complexes with substituted ligands.
Applications De Recherche Scientifique
Copper;copper(1+);hydroperoxymethanone;dihydrate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of copper;copper(1+);hydroperoxymethanone;dihydrate involves the interaction of copper ions with molecular targets. The copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The compound can also interact with enzymes and proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) acetate monohydrate
- Copper(II) sulfate pentahydrate
- Copper(II) chloride dihydrate
Uniqueness
Copper;copper(1+);hydroperoxymethanone;dihydrate is unique due to its specific combination of copper in the +1 oxidation state with hydroperoxymethanone and water molecules. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other copper compounds may not be suitable for.
Propriétés
Formule moléculaire |
CH5Cu2O5 |
|---|---|
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
copper;copper(1+);hydroperoxymethanone;dihydrate |
InChI |
InChI=1S/CHO3.2Cu.2H2O/c2-1-4-3;;;;/h3H;;;2*1H2/q-1;;+1;; |
Clé InChI |
WZUDDDAYVMOZLJ-UHFFFAOYSA-N |
SMILES canonique |
[C-](=O)OO.O.O.[Cu].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



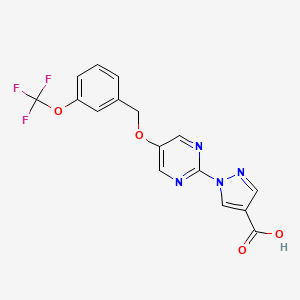


![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
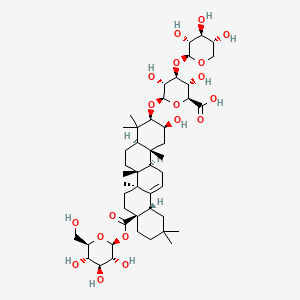
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
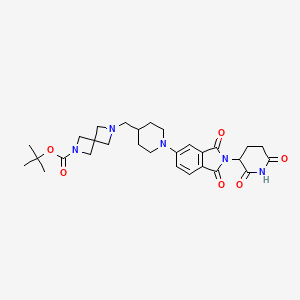
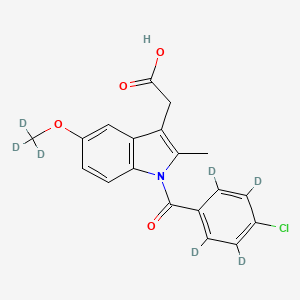
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
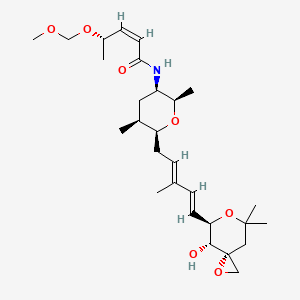
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
